molecular formula C7H4Br2Cl2 B1375353 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene CAS No. 1350760-83-6

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene

Cat. No.: B1375353
CAS No.: 1350760-83-6
M. Wt: 318.82 g/mol
InChI Key: AWBINDPZTLKWMF-UHFFFAOYSA-N
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Description

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with a benzene ring substituted by bromine at position 1, a bromomethyl group (-CH2Br) at position 5, and chlorine atoms at positions 2 and 4. Its molecular formula is C7H4Br2Cl2, and it exhibits a molecular weight of 318.83 g/mol. The compound’s structure is characterized by multiple electron-withdrawing halogens, which influence its reactivity and physicochemical properties. It is primarily used in organic synthesis, particularly in pharmaceutical intermediates or as a substrate for further functionalization due to its reactive bromomethyl group .

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBINDPZTLKWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264116
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-83-6
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorotoluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2,4-Dichlorobenzyl alcohol or 2,4-dichlorobenzylamine.

    Oxidation: 2,4-Dichlorobenzoic acid.

    Reduction: 2,4-Dichlorotoluene.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates, such as carbocations or radicals, which further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene C7H4Br2Cl2 318.83 1-Br, 5-CH2Br, 2-Cl, 4-Cl High halogen density; reactive Br sites
1-Bromo-2-(bromomethyl)-4-chlorobenzene C7H5Br2Cl 274.38 1-Br, 2-CH2Br, 4-Cl Similar substituents, different positions
1-Bromo-2,4-dichlorobenzene C6H3BrCl2 225.89 1-Br, 2-Cl, 4-Cl Lacks bromomethyl group
1-(Bromomethyl)-2,4-dichlorobenzene C7H5BrCl2 239.92 1-CH2Br, 2-Cl, 4-Cl Bromomethyl at position 1
5-Bromo-1,3-dichloro-2-methylbenzene C7H5BrCl2 239.93 5-Br, 1-Cl, 3-Cl, 2-CH3 Methyl substituent instead of bromomethyl

Key Observations :

  • The target compound has the highest molecular weight due to its two bromine atoms and two chlorine atoms.
  • The bromomethyl group (-CH2Br) at position 5 distinguishes it from analogs with substitutions at other positions or simpler halogenation patterns.
Reactivity:
  • Nucleophilic Substitution : The bromomethyl group in the target compound is a reactive site for nucleophilic substitution, making it more reactive than analogs like 1-Bromo-2,4-dichlorobenzene, which lacks this functional group .
  • Electrophilic Aromatic Substitution : The electron-withdrawing halogens deactivate the benzene ring, directing further substitutions to meta or para positions relative to existing groups.

Biological Activity

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene , with the CAS number 1350760-83-6, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C7H4Br3Cl2. Its structure includes a benzene ring substituted with two bromine atoms and two chlorine atoms, which may enhance its reactivity in various chemical processes.

PropertyValue
Molecular FormulaC7H4Br3Cl2
Molecular Weight317.37 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms often enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or nucleic acids.

Toxicological Studies

Research has indicated that halogenated compounds can exhibit toxic effects on living organisms. For example, studies have shown that similar brominated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of brominated compounds on human liver cells (HepG2), it was found that exposure to certain brominated aromatic compounds led to significant cell death at higher concentrations. The mechanism was hypothesized to involve oxidative stress and apoptosis induction.

Environmental Impact

This compound may also pose environmental risks due to its persistence and potential bioaccumulation in aquatic organisms. Studies have indicated that brominated compounds can affect aquatic ecosystems by disrupting the reproductive systems of fish and other aquatic life.

Research Findings

Recent studies have explored the synthesis and application of this compound in organic synthesis and medicinal chemistry.

Synthesis Pathways

The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where bromine and chlorine are introduced onto the benzene ring under controlled conditions.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:

CompoundMolecular FormulaBiological Activity
1-Bromo-2,4-dichlorobenzeneC6H3BrCl2Moderate toxicity; endocrine disruptor
1-Bromo-5-chloro-2,4-dichlorobenzeneC7H4BrCl3High cytotoxicity; carcinogenic potential
1-Bromo-3-chloro-5-fluorobenzeneC7H4BrClFLower toxicity; used in pharmaceuticals

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